molecular formula C13H10O4 B192663 Visnagin CAS No. 82-57-5

Visnagin

Cat. No. B192663
CAS RN: 82-57-5
M. Wt: 230.22 g/mol
InChI Key: NZVQLVGOZRELTG-UHFFFAOYSA-N
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Description

Visnagin is an organic chemical compound with the molecular formula C13H10O4 . It is a furanochromone, a compound derivative of chromone (1,4-benzopyrone) and furan . Visnagin naturally occurs in Visnaga daucoides, a species of flowering plant in the carrot family known by many common names, including bisnaga, toothpickweed, and khella .


Synthesis Analysis

Visnagin analogs can be synthesized through the condensation of visnagone with esters and sodium . A modified synthesis of the naturally occurring visnagin is reported, starting from phloroghrcin aldehyde, and building on the 2-methyl-y-pyrone, 2-methyl-5,7-dihydroxy-dfo-yl-chromone was obtained .


Molecular Structure Analysis

Visnagin has a molecular weight of 230.22 and its structure includes a furanochromone derivative .


Chemical Reactions Analysis

Visnagin analogs can be synthesized through the condensation of visnagone with esters and sodium . Visnagin molecules can undergo an oligomerization to form a chain of visnagin molecules .


Physical And Chemical Properties Analysis

Visnagin is a solid compound soluble in DMSO . It has a density of 1.3±0.1 g/cm3, a boiling point of 378.2±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C .

Safety And Hazards

Visnagin is harmful if ingested . More detailed safety data can be found in the Material Safety Data Sheet (MSDS) for Visnagin .

properties

IUPAC Name

4-methoxy-7-methylfuro[3,2-g]chromen-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O4/c1-7-5-9(14)12-11(17-7)6-10-8(3-4-16-10)13(12)15-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVQLVGOZRELTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(O1)C=C3C(=C2OC)C=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50231509
Record name Visnagin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50231509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Visnagin

CAS RN

82-57-5
Record name Visnagin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Visnagin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Visnagin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100593
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Record name Visnagin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxy-7-methylfuro[3,2-g]chromen-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.301
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VISNAGIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P64438MLBW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,120
Citations
J Duarte, AI Torres, A Zarzuelo - Planta Medica, 2000 - thieme-connect.com
The present article describes the effects of visnagin on systolic blood pressure and heart rate in the anaesthetized rat. Intravenous administration of visnagin (0.3-5 mg kg− 1) produced …
Number of citations: 54 www.thieme-connect.com
J Duarte, F Pérez-Vizcaíno, AI Torres… - European Journal of …, 1995 - Elsevier
… The relaxation induced by visnagin in aorta precontracted with … Additionally, visnagin inhibited the spontaneous myogenic contractions of portal veins. The results showed that visnagin …
Number of citations: 92 www.sciencedirect.com
KG Haug, B Weber, G Hochhaus, V Butterweck - Planta medica, 2012 - thieme-connect.com
… In conclusion, the exposure of visnagin is enhanced after extract administration and could … of visnagin after oral administration of the pure compound visnagin and of visnagin in the form …
Number of citations: 20 www.thieme-connect.com
JK Lee, JS Jung, SH Park, SH Park, YB Sim… - Archives of pharmacal …, 2010 - Springer
Visnagin, which is found in Ammi visnaga, has biological activity as a vasodilator and reduces blood pressure by inhibiting calcium influx into the cell. The present study demonstrates …
Number of citations: 55 link.springer.com
A Asnani, B Zheng, Y Liu, Y Wang, HH Chen, A Vohra… - JCI insight, 2018 - ncbi.nlm.nih.gov
… We previously identified visnagin as protecting against doxorubicin toxicity in cardiac but … visnagin analogs in order to use these analogs as tools to clarify the mechanisms of visnagin-…
Number of citations: 33 www.ncbi.nlm.nih.gov
ML Travaini, GM Sosa, EA Ceccarelli… - Journal of agricultural …, 2016 - ACS Publications
… and visnagin, for which herbicidal activity had not been described before. Khellin and visnagin … During greenhouse studies visnagin was the most active and showed significant contact …
Number of citations: 54 pubs.acs.org
KG Haug, B Weber, G Hochhaus… - European journal of …, 2012 - Elsevier
… Visnagin, a furanocoumarin derivative, is one of the main compounds of Ammi visnaga with … of visnagin. It was the aim of the study to characterize the PK properties of visnagin after …
Number of citations: 14 www.sciencedirect.com
AM Beltagy, DM Beltagy - Journal of Pharmaceutical Sciences and …, 2015 - researchgate.net
… ±0.78 μg/ml for Visnagin and khellin respectively. Visnagin was also found to show higher … On the other hand, Khellin showed slightly higher potency against MCF7 cells than visnagin …
Number of citations: 35 www.researchgate.net
MS Kwon, JK Lee, SH Park, YB Sim… - The Korean Journal …, 2010 - synapse.koreamed.org
… been demonstrated until now although visnagin has been studied … of visnagin in KA-induced neuronal cell death model. The peroral (po) or intraperitoneal (ip) administration of visnagin …
Number of citations: 40 synapse.koreamed.org
L Trabalzini, P Martelli, L Bovalini, F Dall'Acqua… - … of Photochemistry and …, 1990 - Elsevier
… of khellin and visnagin, two naturally … , visnagin mainly forms monoadducts with thymine and to a lower extent with cytosine. Alternating (A—T) n sequences are hot spots for visnagin …
Number of citations: 44 www.sciencedirect.com

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